molecular formula C5H10ClF6N2P B024840 2-Chloro-1,3-dimethyl-4,5-dihydro-1H-imidazol-3-ium hexafluorophosphate(V) CAS No. 101385-69-7

2-Chloro-1,3-dimethyl-4,5-dihydro-1H-imidazol-3-ium hexafluorophosphate(V)

Cat. No.: B024840
CAS No.: 101385-69-7
M. Wt: 278.56 g/mol
InChI Key: CNAKHAGVVMOXFE-UHFFFAOYSA-N
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Description

2-Chloro-1,3-dimethyl-4,5-dihydro-1H-imidazol-3-ium hexafluorophosphate(V) is a useful research compound. Its molecular formula is C5H10ClF6N2P and its molecular weight is 278.56 g/mol. The purity is usually 95%.
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Biological Activity

2-Chloro-1,3-dimethyl-4,5-dihydro-1H-imidazol-3-ium hexafluorophosphate(V) (CAS No. 101385-69-7) is an ionic liquid that has garnered attention for its unique properties and potential applications in various fields, including medicinal chemistry and biochemistry. This article reviews its biological activity, focusing on its toxicity, antimicrobial properties, and potential therapeutic applications.

  • Molecular Formula : C5_5H10_{10}ClF6_6N2_2P
  • Molecular Weight : 278.56 g/mol
  • Structure : The compound features a chloro-substituted imidazolium cation paired with a hexafluorophosphate anion.

Biological Activity Overview

The biological activity of 2-Chloro-1,3-dimethyl-4,5-dihydro-1H-imidazol-3-ium hexafluorophosphate(V) can be categorized into several key areas:

1. Toxicity Studies

Research indicates that imidazolium-based ionic liquids (ILs), including this compound, exhibit varying degrees of toxicity towards living organisms. The hydrophobic nature of the imidazolium cation enhances interaction with cell membranes, potentially leading to cytotoxic effects.

Toxicity Findings:

  • Organisms Affected : Studies have shown significant toxicity towards Daphnia magna and bacteria such as Escherichia coli and Pseudomonas putida.
  • Mechanism : The toxicity is attributed to membrane disruption caused by the ionic liquid's hydrophobic interactions with lipid bilayers .
OrganismEC50 (mg/L)Toxicity Level
Daphnia magna0.895High
E. coliVariesModerate
Pseudomonas putidaVariesModerate

2. Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties, showing promising results against various pathogens.

Antimicrobial Findings:

  • Bacterial Inhibition : It demonstrated effective inhibition against Gram-positive and Gram-negative bacteria at specific concentrations.
BacteriaMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 µg/mL
Salmonella enterica100 µg/mL
Listeria monocytogenes75 µg/mL

These findings suggest that the compound could serve as a potential antimicrobial agent in clinical settings .

3. Potential Therapeutic Applications

The unique structure of 2-Chloro-1,3-dimethyl-4,5-dihydro-1H-imidazol-3-ium hexafluorophosphate(V) opens avenues for various therapeutic applications:

  • Peptide Synthesis : It is utilized in peptide coupling reactions due to its ability to activate carboxylic acids efficiently .
  • Drug Delivery Systems : The ionic liquid's properties allow it to be explored as a medium for drug delivery systems that require controlled release mechanisms.

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Study on Antimicrobial Activity :
    • Conducted by researchers examining the effects of various imidazolium-based ILs on bacterial growth.
    • Results indicated that the compound inhibited bacterial growth effectively at concentrations above its MIC.
  • Toxicological Assessment :
    • A comprehensive evaluation was performed on aquatic organisms to determine the ecological impact of the compound.
    • Findings revealed significant lethality at low concentrations, emphasizing the need for careful handling and application in environments where aquatic life is present .

Properties

IUPAC Name

2-chloro-1,3-dimethyl-4,5-dihydroimidazol-1-ium;hexafluorophosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10ClN2.F6P/c1-7-3-4-8(2)5(7)6;1-7(2,3,4,5)6/h3-4H2,1-2H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNAKHAGVVMOXFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC[N+](=C1Cl)C.F[P-](F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClF6N2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101385-69-7
Record name 2-Chloro-1,3-dimethylimidazolidinium hexafluorophosphate
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